molecular formula C16H12Cl2N2O B10833987 N-(3,4-dichlorophenyl)-1-methylindole-5-carboxamide

N-(3,4-dichlorophenyl)-1-methylindole-5-carboxamide

Cat. No.: B10833987
M. Wt: 319.2 g/mol
InChI Key: XHTKCMHMWMUSIE-UHFFFAOYSA-N
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Description

PMID25399762-Compound-Table1-C15: is a small molecular drug known for its inhibitory action on monoamine oxidase type B (MAO-B) . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Preparation Methods

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: PMID25399762-Compound-Table1-C15 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

PMID25399762-Compound-Table1-C15 has several scientific research applications, including:

    Chemistry: Used as a reference compound in chemical studies to understand its reactivity and interaction with other molecules.

    Biology: Studied for its effects on biological systems, particularly its inhibitory action on monoamine oxidase type B.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of PMID25399762-Compound-Table1-C15 involves its inhibitory effect on monoamine oxidase type B (MAO-B). By inhibiting this enzyme, the compound prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This action is beneficial in treating neurological disorders where monoamine levels are deficient .

Properties

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-methylindole-5-carboxamide

InChI

InChI=1S/C16H12Cl2N2O/c1-20-7-6-10-8-11(2-5-15(10)20)16(21)19-12-3-4-13(17)14(18)9-12/h2-9H,1H3,(H,19,21)

InChI Key

XHTKCMHMWMUSIE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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